molecular formula C15H21NO2 B3246723 tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 179898-82-9

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B3246723
CAS No.: 179898-82-9
M. Wt: 247.33 g/mol
InChI Key: GHSGVQKTCAMTDS-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS# 179898-82-9) is a high-purity Boc-protected dihydroquinoline derivative of significant value in organic and medicinal chemistry research . With a molecular formula of C15H21NO2 and a molecular weight of 247.3327 g/mol, this compound serves as a versatile synthetic intermediate . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and enables selective deprotection in multi-step synthetic sequences, making it an ideal precursor for functionalization studies . The dihydro- and tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals, with documented activities including anticancer, antiarrhythmic, and antibiotic effects . This specific 3-methyl-substituted analogue is particularly useful for exploring structure-activity relationships and for the development of new CNS-active molecules and other pharmacologically relevant compounds . Researchers employ this building block in pivotal transformations such as asymmetric transfer hydrogenation and dynamic kinetic resolution to access enantioenriched intermediates, as well as in palladium-catalyzed cross-coupling reactions for further elaboration of the quinoline ring system . It is supplied with a typical purity of ≥95% and should be stored sealed in a dry environment at room temperature . This product is intended for research and further manufacturing applications only and is not approved for diagnostic or human use.

Properties

IUPAC Name

tert-butyl 3-methyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-9-12-7-5-6-8-13(12)16(10-11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGVQKTCAMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 3-methyl-3,4-dihydroquinoline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the derivative and its intended application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The dihydroquinoline scaffold is highly versatile, with modifications at positions 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate with its analogs:

Table 1: Key Structural Analogs and Their Substituents
Compound Name (CAS) Substituents Key Properties/Applications Reference
This compound (179898-82-9) 3-methyl Intermediate for opioid ligands; moderate lipophilicity
tert-Butyl 6-Benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (N/A) 6-benzyl, 4-oxo MOR/KOR modulator; enhanced steric bulk
tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate (N/A) 3-fluoro, 4-hydroxy, 6,7-dimethoxy High enantiopurity (ee = 92%); fluorinated metabolic stability
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (143322-56-9) 6-bromo Electrophilic reactivity for cross-coupling
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (351324-70-4) 7-amino Hydrogen bonding potential; improved solubility

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property tert-Butyl 3-methyl- tert-Butyl 6-Benzyl-4-oxo- tert-Butyl 3-fluoro-4-hydroxy- tert-Butyl 6-bromo-
Molecular Weight 247.33 g/mol 351.43 g/mol 369.37 g/mol 328.22 g/mol
Melting Point Not reported Oil (purified) 142–144 °C 101–105 °C
Lipophilicity (LogP) ~3.4 (estimated) ~4.1 ~2.8 (polar hydroxyl/fluoro) ~3.9
NMR Shifts δ 1.52 (t-Bu), 1.90 (CH2) δ 7.61 (aromatic H), 2.88 (CH2) δ −198.84 (19F), 5.08 (1H) δ 8.31 (aromatic H)
  • The 3-methyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity compared to amino- or hydroxy-substituted analogs .
  • Fluorinated derivatives exhibit distinct 19F NMR shifts (e.g., δ −198.84) and enhanced metabolic stability due to C-F bond strength .

Commercial Availability and Cost

Table 3: Pricing and Availability (1g Scale)
Compound Purity Price (USD) Supplier
This compound 95% 239 Tetrahydroquinolines Catalog
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate 97% 619 Combi-Blocks
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate 97% 49 Acmec
  • The target compound is competitively priced due to simpler synthetic routes (methylation vs. halogenation/amination). Bromo derivatives command higher costs due to expensive palladium catalysts .

Biological Activity

Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing various research findings, mechanisms of action, and comparative studies with related compounds.

PropertyValue
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
IUPAC Nametert-butyl 3-methyl-3,4-dihydroquinoline-1-carboxylate
InChIInChI=1S/C15H19NO3/c1-10-9...
SMILESCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Interactions : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases.
  • Receptor Modulation : They can act on cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Anticancer Properties

Quinoline derivatives have been evaluated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This compound has been noted for its ability to inhibit tumor growth in xenograft models.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, such as the DPPH radical scavenging assay. Results indicated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various quinoline derivatives, including this compound. The compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • Research conducted by Mukerjee et al. demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antioxidant Studies :
    • A comparative analysis showed that this compound outperformed several known antioxidants in scavenging free radicals in vitro .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
Tert-butyl 3-methyl-3,4-dihydroquinolineHighModerateHigh
QuinolineModerateHighModerate
IsoquinolineLowModerateLow

Q & A

Q. Key Steps :

  • Reaction Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) for 6–12 hours.
  • Purification : Column chromatography (≥95% purity) or recrystallization from ethanol/water mixtures.

How can reaction yields for tert-butyl 3-methyl-3,4-dihydroquinoline derivatives be optimized?

Advanced Research Question
Optimization involves DoE (Design of Experiments) to evaluate variables:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid side reactions.
  • Substituent Positioning : Methyl groups at position 3 (vs. methoxy or bromo) reduce steric hindrance, improving yields by 15–20% .

Basic Research Question

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks: tert-butyl singlet at δ 1.45 ppm and dihydroquinoline protons at δ 2.70–3.20 ppm (multiplet) .
  • HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) with [M+H]+^+ at m/z 247.33 .
  • FT-IR : Ester C=O stretch at 1720–1740 cm1^{-1} .

What hydrolysis conditions selectively remove the tert-butyl group without degrading the quinoline core?

Advanced Research Question
Controlled hydrolysis requires acidic conditions :

  • HCl (2M) in dioxane/water (4:1) at 60°C for 4 hours cleaves the tert-butyl ester to yield 3-methylquinoline-1-carboxylic acid (85–90% yield) .
  • TFA (trifluoroacetic acid) in dichloromethane (room temperature, 2 hours) is faster but may require neutralization with NaHCO3_3 to prevent ring oxidation .

Caution : Prolonged heating (>6 hours) or strong bases (e.g., NaOH) degrade the dihydroquinoline ring.

How do structural modifications influence biological activity in related dihydroquinoline derivatives?

Advanced Research Question

  • Methyl vs. Methoxy Groups : Methyl at position 3 enhances lipophilicity (logP 3.45 vs. 3.02 for methoxy), improving blood-brain barrier penetration in CNS-targeting analogs .
  • Bromo Substituents : Position 6 or 7 bromo derivatives show 10-fold higher antimicrobial activity (MIC 2–4 µg/mL) due to halogen-bonding with bacterial enzymes .

Contradiction Note : While methoxy groups improve solubility, they reduce in vivo stability due to metabolic O-demethylation .

How should researchers address stability issues during storage?

Basic Research Question

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation.
  • Decomposition Pathways : Hydrolysis (humidity) and photodegradation (UV exposure). Purity drops by 5–8% after 6 months at 4°C .
  • Stability Testing : Monitor via HPLC every 3 months; use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Advanced Research Question
Contradictions often arise from assay variability or substituent positional effects :

  • Case Study : A 6-methoxy derivative showed high lipid-regulation activity (IC50_{50} 0.8 µM) in one study but was inactive in another due to differences in cell lines (HEK293 vs. HepG2) .
  • Resolution : Validate activity across ≥2 independent assays and use molecular docking to confirm target binding (e.g., PPARγ receptor interactions) .

What computational methods predict the reactivity of tert-butyl-protected dihydroquinolines?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) level predicts nucleophilic attack sites (e.g., C-4 position) and reaction barriers for ester hydrolysis .
  • Molecular Dynamics : Simulate binding modes with cytochrome P450 enzymes to predict metabolic stability .

Software Tools : Gaussian 16, AutoDock Vina.

How are synthetic impurities characterized and mitigated?

Basic Research Question

  • Common Impurities : Unreacted quinoline-1-carboxylic acid (HPLC RT 6.5 min) or tert-butyl alcohol adducts.
  • Mitigation : Use excess DCC (1.2 eq.) and monitor reaction progression by TLC (Rf 0.4 in hexane/EtOAc 7:3) .
  • LC-MS/MS : Identifies impurities at <0.1% levels for pharmaceutical-grade synthesis .

What advanced strategies modulate pharmacological pathways using this scaffold?

Advanced Research Question

  • Hybrid Molecules : Conjugation with indole moieties (e.g., tert-butyl 1-(1H-indol-3-yl)isoquinoline-2-carboxylate) enhances antiviral activity (IC50_{50} 0.5 µM vs. SARS-CoV-2 protease) via dual-target inhibition .
  • Prodrug Design : Phosphate esters of hydrolyzed carboxylic acid derivatives improve oral bioavailability (AUC increased by 3.5× in rat models) .

Q. Experimental Design :

In Vitro Screening : Enzyme inhibition assays (e.g., kinase panels).

PK/PD Studies : Radiolabeled analogs (e.g., 14^{14}C) to track distribution .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

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